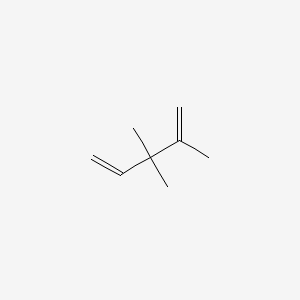
2,3,3-Trimethyl-1,4-pentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-1,4-pentadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a pentadiene backbone with three methyl groups attached to the second and third carbon atoms. This compound is known for its unique chemical properties and reactivity, making it of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1,4-pentadiene can be achieved through several methods. One common approach involves the alkylation of isoprene with isobutylene under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation, to isolate the desired compound from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-1,4-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
科学的研究の応用
2,3,3-Trimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials
作用機序
The mechanism of action of 2,3,3-Trimethyl-1,4-pentadiene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bond, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the stability of the resulting carbocation intermediates and the resonance stabilization provided by the conjugated system .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a structure similar to 2,3,3-Trimethyl-1,4-pentadiene but with different substituents.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise control over molecular structure and reactivity is required .
特性
CAS番号 |
756-02-5 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
2,3,3-trimethylpenta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h6H,1-2H2,3-5H3 |
InChIキー |
OXYDHUPSYIQGAP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


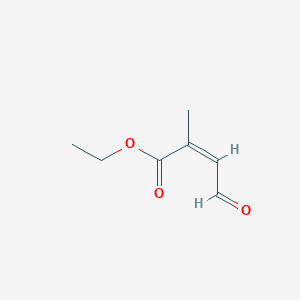
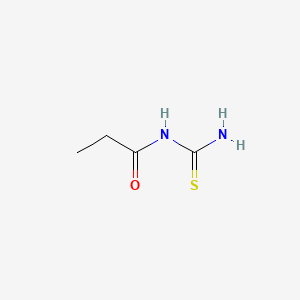
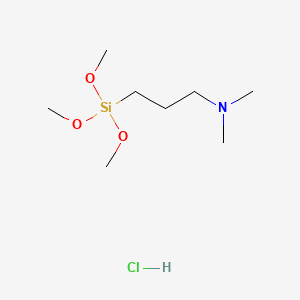
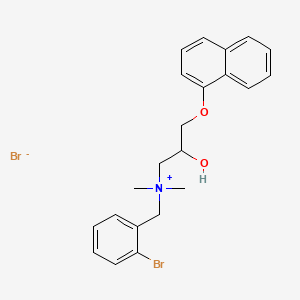
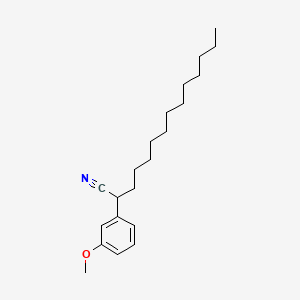

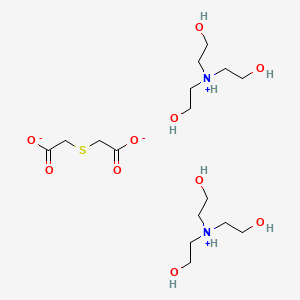
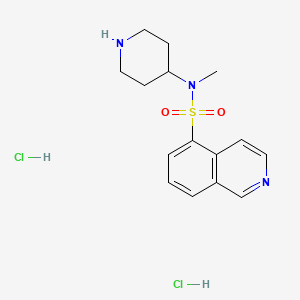
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
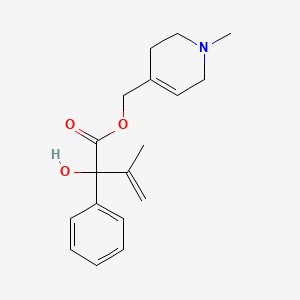

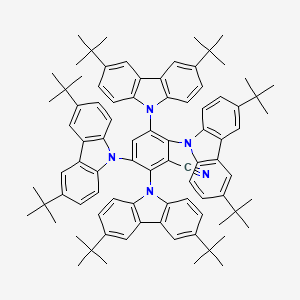
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
